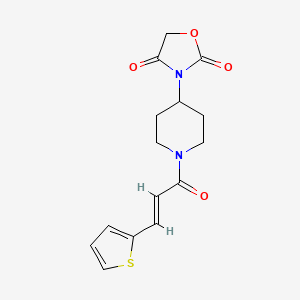

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

The compound (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione features a heterocyclic oxazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a (thiophen-2-yl)acryloyl moiety.

Properties

IUPAC Name |

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-13(4-3-12-2-1-9-22-12)16-7-5-11(6-8-16)17-14(19)10-21-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNJKXCHWQNPDH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Acrylate Moiety: The thiophene ring is functionalized with an acrylate group through a Heck reaction, which involves the palladium-catalyzed coupling of a thiophene derivative with an acrylate ester.

Piperidine Ring Formation: The acrylate-thiophene intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.

Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the piperidine intermediate with a suitable diester to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylate moiety can be reduced to form saturated derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Saturated derivatives of the acrylate moiety.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore novel chemical reactions and develop complex molecules. For instance, it can be utilized in the synthesis of other derivatives with potential pharmaceutical applications.

Material Science

In material science, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione exhibits unique electronic properties due to the presence of the thiophene ring. This makes it a candidate for developing new materials with specific electronic or optical characteristics.

Biological Applications

Biochemical Probes

This compound can act as a probe in biological research to study interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for biochemical assays.

Therapeutic Potential

Research indicates that (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione may have therapeutic applications due to its interactions with specific molecular targets. It is being investigated for anti-inflammatory, anti-cancer, and antimicrobial properties .

Medicinal Chemistry

Mechanisms of Action

The mechanism of action involves interactions with enzymes or receptors, where the thiophene ring engages in π-π interactions with aromatic amino acids while the oxazolidine moiety forms hydrogen bonds with polar residues. These interactions can modulate protein activity and lead to various biological effects.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and found that derivatives containing thiophene rings exhibited enhanced activity against certain bacterial strains compared to their analogs without thiophene .

- Anti-inflammatory Effects : Research on similar oxazolidine derivatives highlighted their potential as anti-inflammatory agents, suggesting that modifications to the oxazolidine structure could enhance efficacy in treating inflammatory diseases .

Industrial Applications

Development of Novel Materials

In industry, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is explored for its potential in creating new materials with tailored electronic or optical properties. Its unique chemical structure allows for innovations in electronics and photonics .

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The thiophene ring and acrylate moiety could participate in π-π interactions or hydrogen bonding, while the piperidine and oxazolidine-2,4-dione rings could provide additional binding sites.

Comparison with Similar Compounds

Structural Analogues with Oxazolidine-2,4-dione Cores

(S)-4-(2-(Furan-2-yl)acryloyl)oxazolidine-2,4-dione ()

- Core Structure : Oxazolidine-2,4-dione.

- Substituents : (Furan-2-yl)acryloyl group.

- Synthesis : Asymmetric catalysis using (S,S)-4b catalyst at −40 °C, yielding 89% product with high enantiomeric purity.

- Key Differences: Heterocycle: Furan (oxygen-based) vs. thiophene (sulfur-based). Reactivity: Furan’s susceptibility to oxidative degradation compared to thiophene’s stability under similar conditions .

Thiazolidine-2,4-dione Derivatives ()

- Core Structure : Thiazolidine-2,4-dione (sulfur-containing analog of oxazolidine-2,4-dione).

- Substituents: Quinoline-triazole-thioether linkages.

- Synthesis : Condensation of intermediates with thiazolidine-2,4-dione under reflux in toluene (62% yield).

- Biological Activity: Thiazolidine-2,4-diones are established acetylcholinesterase inhibitors, suggesting possible shared targets with the oxazolidine analog .

Piperidine- and Thiophene-Containing Compounds

3-Aryl Thiophenyl Thiazolyl-Pyridines ()

- Core Structure : Thiazolyl-pyridine with thiophenyl substituents.

- Synthesis : Multi-component reaction in glacial acetic acid under reflux.

- Electron Density: Thiophene’s electron-rich nature enhances interactions with electrophilic biological targets, a feature shared with the target compound .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Synthesis Conditions | Yield | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Oxazolidine-2,4-dione | Piperidin-4-yl, thiophenyl-acryloyl | Not specified | – | High polarity, thiophene stability |

| (S)-4-(2-(Furan-2-yl)acryloyl)oxazolidine | Oxazolidine-2,4-dione | Furan-acryloyl | −40 °C, chiral catalyst | 89% | Enantioselective, furan oxidation risk |

| Quinoline-Triazole-Thiazolidine (9a) | Thiazolidine-2,4-dione | Quinoline-triazole-thioether | Reflux, piperidine/AcOH | 62% | Lipophilic, acetylcholinesterase inhibition |

| Thiophenyl Thiazolyl-Pyridine (5) | Thiazolyl-pyridine | Thiophenyl-ethynyl | Glacial acetic acid, reflux | – | Planar structure, π-π interactions |

Biological Activity

The compound (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, mechanism of action, and relevant case studies.

Molecular Structure

The molecular formula of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is . The compound features a thiophene ring , a piperidine moiety , and an oxazolidine structure , which are known for their biological activities.

Synthesis

The synthesis involves several key steps:

- Formation of the Thiophene Derivative : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

- Acryloylation : The thiophene derivative undergoes acryloylation using acryloyl chloride in the presence of a base like triethylamine.

- Piperidine Formation : The intermediate is reacted with 4-piperidone under reductive amination conditions to form the piperidin-4-yl derivative.

- Oxazolidine Formation : Finally, cyclization leads to the formation of the oxazolidine ring.

These steps are crucial for optimizing yield and purity during synthesis .

Pharmacological Properties

The biological activity of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione has been evaluated in various studies:

- Antiviral Activity : Preliminary screenings indicate that derivatives of similar structures exhibit moderate protection against viruses such as HIV and HSV-1 .

- Antimicrobial Effects : Compounds with similar piperidine and thiophene structures have demonstrated antibacterial and antifungal properties .

- Anticancer Potential : The presence of thiophene and piperidine suggests significant activity against various cancer cell lines due to their interaction with specific cellular targets .

The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may engage in π-π interactions with aromatic amino acids, while the oxazolidine moiety can form hydrogen bonds with polar residues. These interactions modulate the activity of target proteins, leading to various biological effects .

Study 1: Antiviral Screening

A study conducted on similar piperidine derivatives showed promising results against HIV-1 and other viruses. Compounds were tested for cytotoxicity alongside antiviral efficacy, revealing that certain derivatives exhibited significant protective effects without high toxicity levels .

Study 2: Antimicrobial Evaluation

Research focusing on compounds bearing piperidine and thiophene moieties reported effective antibacterial activity against several strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy .

Study 3: Anticancer Activity

In vitro studies indicated that compounds related to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione displayed significant cytotoxic effects on cancer cell lines. The mechanisms were attributed to apoptosis induction and cell cycle arrest .

Summary of Biological Activities

| Activity Type | Compound Tested | Results |

|---|---|---|

| Antiviral | Piperidine Derivatives | Moderate protection against HIV and HSV |

| Antimicrobial | Similar Thiophene Compounds | Effective against various bacterial strains |

| Anticancer | Related Oxazolidine Derivatives | Significant cytotoxic effects on cancer cells |

Synthesis Steps Overview

| Step | Description |

|---|---|

| Thiophene Formation | Paal-Knorr synthesis from 1,4-dicarbonyl compounds |

| Acryloylation | Reaction with acryloyl chloride |

| Piperidine Formation | Reductive amination with 4-piperidone |

| Oxazolidine Cyclization | Final cyclization step |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.